molecular formula C14H19NO5 B600017 5-(Boc-amino)methyl-2-methoxy-benzoic acid CAS No. 153903-13-0

5-(Boc-amino)methyl-2-methoxy-benzoic acid

Cat. No.: B600017
CAS No.: 153903-13-0
M. Wt: 281.308
InChI Key: MWJZAOAKNWVPSI-UHFFFAOYSA-N
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Description

5-(Boc-amino)methyl-2-methoxy-benzoic acid, also known as 5-((tert-butoxycarbonyl)aminomethyl)-2-methoxybenzoic acid, is an organic compound with the molecular formula C14H19NO5. It is a derivative of benzoic acid and contains a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Scientific Research Applications

5-(Boc-amino)methyl-2-methoxy-benzoic acid is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Safety and Hazards

Safety data for “5-(Boc-amino)methyl-2-methoxy-benzoic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)methyl-2-methoxy-benzoic acid typically involves the protection of the amino group with a Boc group. One common method includes the reaction of 2-methoxybenzoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Boc-amino)methyl-2-methoxy-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Yields the free amine derivative.

    Oxidation: Produces aldehydes or carboxylic acids.

    Coupling: Forms biaryl compounds or other complex structures.

Mechanism of Action

The mechanism of action of 5-(Boc-amino)methyl-2-methoxy-benzoic acid depends on its application. In organic synthesis, it acts as a building block for more complex molecules. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the Boc-protected amino group in 5-(Boc-amino)methyl-2-methoxy-benzoic acid provides unique advantages in synthetic chemistry. It allows for selective reactions and easy deprotection, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2-methoxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-5-6-11(19-4)10(7-9)12(16)17/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJZAOAKNWVPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153903-13-0
Record name 5-({[(tert-butoxy)carbonyl]amino}methyl)-2-methoxybenzoic acid
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